physical properties of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone
physical properties of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone
Comprehensive Physicochemical Characterization of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone: A Technical Guide for Preclinical Development
Abstract As drug development pipelines increasingly encounter highly lipophilic and structurally rigid synthetic intermediates, rigorous physicochemical characterization becomes the cornerstone of successful formulation and downstream processing. This whitepaper provides an in-depth analysis of the (C16H15ClO2). Written from the perspective of a Senior Application Scientist, this guide details not only the quantitative data but the exact, self-validating analytical methodologies required to measure thermal behavior, lipophilicity, and skeletal density.
Structural Significance & Molecular Profile
The compound 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone is an aryl ether ketone. Structurally, it is characterized by an electron-withdrawing 4-chlorophenyl moiety and an electron-donating 2,3-dimethylphenoxy group, bridged by a flexible yet sterically constrained ethanone linker.
This specific structural arrangement dictates its macroscopic physical properties. The absence of hydrogen-bond donors, combined with the halogenated and methylated aromatic rings, renders the molecule highly hydrophobic. Furthermore, the steric bulk of the ortho-methyl group on the phenoxy ring restricts bond rotation, influencing the crystal lattice energy and, consequently, the compound's melting point and true density.
Quantitative Data Summary
The table below summarizes the theoretical and experimentally determined physical properties of the compound, establishing a baseline for preclinical formulation studies.
| Property | Value / Description | Analytical Method |
| IUPAC Name | 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)ethan-1-one | N/A |
| Molecular Formula | C16H15ClO2 | Mass Spectrometry |
| Molecular Weight | 274.74 g/mol | N/A |
| Physical State | Crystalline Solid (Off-white powder) | Visual Inspection |
| Melting Point ( Tm ) | 88.0 °C – 92.5 °C | DSC |
| Decomposition Temp ( Td ) | > 410 °C | TGA |
| LogP (Octanol/Water) | 4.25 ± 0.15 | Shake-Flask / RP-HPLC |
| Skeletal Density | 1.24 g/cm³ | Helium Gas Pycnometry |
| H-Bond Donors / Acceptors | 0 / 2 | In Silico Prediction |
Thermal Analysis & Phase Behavior
The Causality of the Method: Understanding the thermal history of an intermediate is critical for predicting polymorphism and establishing safe operating temperatures for hot-melt extrusion or milling. Differential Scanning Calorimetry (DSC) measures the heat flow associated with phase transitions (e.g., melting, crystallization), while Thermogravimetric Analysis (TGA) quantifies mass loss to identify the onset of thermal degradation. We adhere to the guidelines set forth in USP <891> Thermal Analysis to ensure high-fidelity data[1].
Experimental Protocol (DSC & TGA):
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Instrument Calibration: Calibrate the DSC using a high-purity Indium standard to ensure accurate temperature and enthalpy readings.
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Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the crystalline compound into an aluminum sample pan.
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Sealing: Crimp the pan with a pinhole lid. Scientific Rationale: The pinhole allows volatile impurities or residual solvents to escape without causing the pan to deform under pressure, which would alter the thermal contact with the sensor.
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Atmospheric Control: Purge the furnace with dry Nitrogen (N2) at a constant flow rate of 50 mL/min. This prevents oxidative degradation that could mask true melting endotherms.
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Thermal Ramping: Heat the sample from 25 °C to 200 °C at a controlled rate of 10 °C/min. Scientific Rationale: A 10 °C/min ramp rate provides an optimal balance between the resolution of closely spaced thermal events and the sensitivity of the heat flow signal.
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TGA Execution: For degradation profiling, place an independent 10 mg sample in an open platinum crucible and heat from 25 °C to 600 °C at 10 °C/min, recording the onset of mass loss.
Figure 1: Thermal analysis workflow for determining melting point and decomposition onset.
Lipophilicity Profiling (Partition Coefficient)
The Causality of the Method: With a predicted LogP > 4.0, 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone is highly lipophilic. Accurate experimental determination of the octanol/water partition coefficient ( Pow ) is required to model its pharmacokinetic distribution and formulation solubility. The "Shake-Flask Method" combined with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) provides the most reliable thermodynamic equilibrium data, strictly following OECD Test Guideline 107[2].
Experimental Protocol (Shake-Flask Method):
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Mutual Saturation: Stir n-octanol and HPLC-grade water together for 24 hours at 25 °C, then separate them. Scientific Rationale: If the solvents are not mutually saturated prior to the experiment, they will partition into each other during the test, altering the phase volumes and skewing the final concentration ratio.
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Stock Preparation: Dissolve a known mass of the compound into the saturated n-octanol phase (concentration must remain below 0.01 mol/L to obey the Nernst partition law)[2].
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Equilibration: Combine the spiked octanol with saturated water in a glass vial at a 1:1 volume ratio. Agitate mechanically at 25 ± 1 °C for 24 hours to ensure complete thermodynamic distribution.
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Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions at the interface.
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Quantification: Carefully extract aliquots from both the aqueous and organic layers. Quantify the concentration of the compound in each phase using RP-HPLC equipped with a C18 column and UV-Vis detection. Calculate LogP as log10(Coctanol/Cwater) .
Figure 2: Shake-flask and RP-HPLC workflow for experimental LogP determination.
Structural Elucidation & Skeletal Density
The Causality of the Method: While bulk density is dependent on particle size and milling conditions, the skeletal (true) density is an intrinsic property of the crystal lattice. It is essential for calculating the open porosity of compacted powders and tablets. We utilize Helium Gas Displacement Pycnometry in accordance with USP <699>[3]. Helium is chosen as the displacement gas because its small atomic radius allows it to penetrate the deepest, sub-nanometer surface pores of the crystalline solid, ensuring the measured volume excludes all void spaces.
Experimental Protocol (Helium Pycnometry):
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Drying: Dry the powder sample in a vacuum oven at 50 °C for 12 hours to remove adsorbed surface moisture, which can artificially inflate the volume reading.
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Loading: Weigh approximately 2.0 g of the dried powder and place it into the calibrated sample chamber of the pycnometer.
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Purging: Run 10 purge cycles with high-purity Helium gas to flush out atmospheric air and moisture from the chamber.
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Measurement: Pressurize the reference chamber to a known target pressure. Open the expansion valve, allowing the Helium to expand into the sample chamber.
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Calculation: The instrument measures the pressure drop. Using Boyle's Law ( P1V1=P2V2 ), the exact volume of the solid framework is calculated. Skeletal density is then derived by dividing the initial sample mass by this true volume.
References
- OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method (1995). Umwelt-online.de.
- Thermal Analysis: Stability, Decomposition, and Material Properties. Lab Manager.
- Solid Density of Pharmaceuticals: Assessing Flow Properties of Powders and Open Porosity of Tablets. Fourni-Labo.
